7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound with a unique structure that combines a pyrrolo ring and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves the construction of the pyrrolo ring followed by the formation of the pyrimidine ring. One efficient method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of the annellated pyrrolo ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of palladium-catalyzed reactions and other efficient synthetic strategies ensures the feasibility of industrial production .
Chemical Reactions Analysis
Types of Reactions
7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the pyrrolo[3,2-d]pyrimidin-4-one scaffold .
Scientific Research Applications
7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: This compound shares a similar pyrrolo-pyrimidine structure and has been studied for its antitubercular properties.
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its NF-kappa B inducing kinase inhibitory activity.
Uniqueness
7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one stands out due to its specific substitution pattern and the resulting biological activities. Its unique structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-11-10(14-7-15-12)9(6-13-11)8-4-2-1-3-5-8/h1-7,13H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFOBNOUFSXEHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2N=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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